molecular formula C20H24N2O4 B12428164 methyl (12S)-14-ethylidene-12-(hydroxymethyl)-1-oxido-10-aza-1-azoniatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene-12-carboxylate

methyl (12S)-14-ethylidene-12-(hydroxymethyl)-1-oxido-10-aza-1-azoniatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene-12-carboxylate

Cat. No.: B12428164
M. Wt: 356.4 g/mol
InChI Key: CWLUMLLPZBYHMO-BRFBUHTJSA-N
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Description

Methyl (12S)-14-ethylidene-12-(hydroxymethyl)-1-oxido-10-aza-1-azoniatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene-12-carboxylate is a complex organic compound with a unique tetracyclic structure. This compound is characterized by its multiple ring systems and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (12S)-14-ethylidene-12-(hydroxymethyl)-1-oxido-10-aza-1-azoniatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene-12-carboxylate involves multiple steps, including the formation of the tetracyclic core and the introduction of functional groups. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the tetracyclic core through cyclization of linear precursors.

    Functional Group Introduction: Addition of hydroxymethyl, ethylidene, and carboxylate groups under specific reaction conditions.

    Oxidation and Reduction: Use of oxidizing agents to introduce the oxido group and reducing agents to stabilize the structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (12S)-14-ethylidene-12-(hydroxymethyl)-1-oxido-10-aza-1-azoniatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene-12-carboxylate undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxides.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents such as dichloromethane, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl (12S)-14-ethylidene-12-(hydroxymethyl)-1-oxido-10-aza-1-azoniatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene-12-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of methyl (12S)-14-ethylidene-12-(hydroxymethyl)-1-oxido-10-aza-1-azoniatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene-12-carboxylate involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (12R,13S,14Z)-12-(acetyloxymethyl)-14-ethylidene-1,10-diazatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene-12-carboxylate
  • Methyl (11’R,12S,13S,13’R,14Z,14’Z,17’R,20’S)-14,14’-di(ethylidene)-16’-methylspiro[1,10-diazatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene-12,9’-8,16

Uniqueness

Methyl (12S)-14-ethylidene-12-(hydroxymethyl)-1-oxido-10-aza-1-azoniatetracyclo[112203,1104,9]heptadeca-3(11),4,6,8-tetraene-12-carboxylate is unique due to its specific functional groups and tetracyclic structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

methyl (12S)-14-ethylidene-12-(hydroxymethyl)-1-oxido-10-aza-1-azoniatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene-12-carboxylate

InChI

InChI=1S/C20H24N2O4/c1-3-13-10-22(25)9-8-16(13)20(12-23,19(24)26-2)18-15(11-22)14-6-4-5-7-17(14)21-18/h3-7,16,21,23H,8-12H2,1-2H3/t16?,20-,22?/m0/s1

InChI Key

CWLUMLLPZBYHMO-BRFBUHTJSA-N

Isomeric SMILES

CC=C1C[N+]2(CCC1[C@](C3=C(C2)C4=CC=CC=C4N3)(CO)C(=O)OC)[O-]

Canonical SMILES

CC=C1C[N+]2(CCC1C(C3=C(C2)C4=CC=CC=C4N3)(CO)C(=O)OC)[O-]

Origin of Product

United States

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